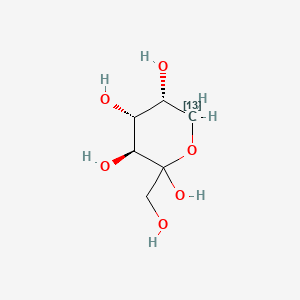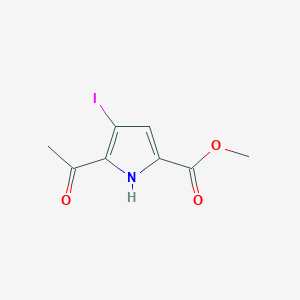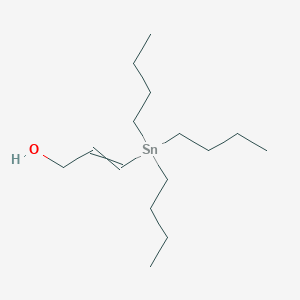
2-Propen-1-ol, 3-(tributylstannyl)-, (Z)-
Übersicht
Beschreibung
2-Propen-1-ol, 3-(tributylstannyl)-, (Z)-, also known as (Z)-2-propen-1-ol, 3-(tributylstannyl)-, is an organic compound belonging to the family of organostannanes. It is a clear, colorless liquid with a boiling point of approximately 80°C and a flash point of approximately -20°C. It is soluble in organic solvents, including ethanol and methanol, and is insoluble in water. As a member of the organostannanes family, it is used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
Z-Selective Synthesis of Homoallylic Alcohols
2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- is used in the Z-selective synthesis of homoallylic alcohols. This involves the reaction with aldehydes and BuSnCl3 to produce (Z)-homoallylic alcohol, a method beneficial for creating (Z)-double bonds and synthesizing pheromones (Miyake & Yamamura, 1994).
Transmetallation and Isomerization
The compound is also involved in transmetallation and isomerization processes. These reactions are applied to stereoselective (Z)-3-phenyl-2-propenylation and threo-1-phenyl-2-propenylation of aldehydes (Miyake & Yamamura, 1993).
Synthesis of 2-Tributylstannyl-1-alkenes
It serves as a precursor for various 2-tributylstannyl-1-alkenes. These compounds are synthesized through treatment with complex organocopper species, and they have applications in the synthesis of polyunsaturated compounds (Bellina et al., 1994).
Vinyltin Synthon Applications
This chemical is transformed into various functionalized allylsilanes through reactions with electrophiles, illustrating its versatility as a vinyltin and allylsilane reagent (Verlhac & Pereyre, 1990).
Building Blocks for Solid-Phase Synthesis
It is used in the solid-phase synthesis of skipped dienes and trienes, showcasing its utility in complex organic syntheses (Havranek & Dvořák, 2000).
Preparation of Novel 1,3-Allyl Dianions
The compound is employed in the preparation of novel 1,3-allyl dianions, demonstrating its role in the development of new organic synthesis methodologies (Madec & Férézou, 1997).
Eigenschaften
IUPAC Name |
3-tributylstannylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2,4H,3H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLVTDCSVYRSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



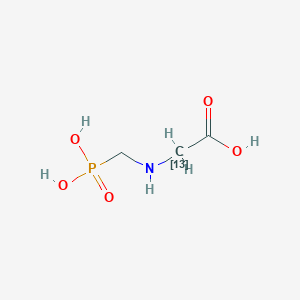
![7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B1443635.png)
![Tert-Butyl N-(2-Azabicyclo[2.1.1]Hexan-1-Ylmethyl)Carbamate](/img/structure/B1443640.png)
![tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1443641.png)
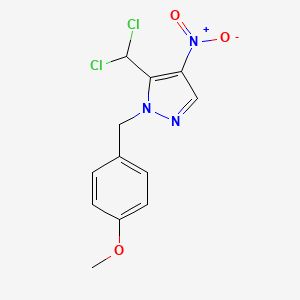
![5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1443643.png)
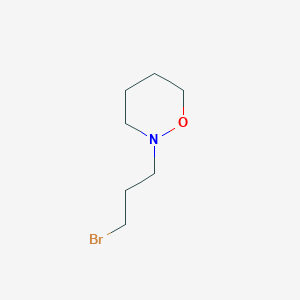
![2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1443645.png)
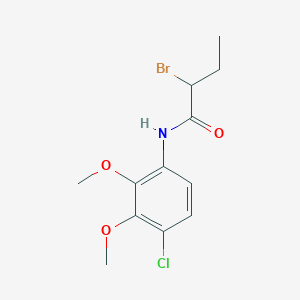
![2-(2-Bromo-ethyl)-[1,2]oxazinane](/img/structure/B1443651.png)
